molecular formula C15H10F3N5O B11294261 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

Katalognummer: B11294261
Molekulargewicht: 333.27 g/mol
InChI-Schlüssel: ZVVLUHMHVOFTNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features a tetrazole ring and a trifluoromethyl group attached to a benzamide structure.

Vorbereitungsmethoden

The synthesis of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of radical initiators and trifluoromethylating agents . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity.

Analyse Chemischer Reaktionen

3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-(1H-Tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H10F3N5O

Molekulargewicht

333.27 g/mol

IUPAC-Name

3-(tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24)

InChI-Schlüssel

ZVVLUHMHVOFTNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.